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Andersonin-M3 peptide precursor

Peptide Processing Sequence Divergence Structure-Activity Relationship

Researchers requiring the exact full-length precursor for Andersonin-M3 biosynthesis face challenges sourcing sequence-verified material with intact signal and acidic pro-sequence regions. Generic mature peptide products lack the 19+ regulatory residues essential for protease recognition assays. - Enables accurate reconstitution of the entire biosynthetic pathway from ribosomal synthesis to mature peptide release. - Sequence divergence (Asp19→Ser, Ala28→Thr, Ala29→Thr) from Andersonin-M1 makes M3 the correct substrate for comparative furin/prohormone convertase kinetics. - >98% purity minimizes confounding ion signals in mass spectrometry-based peptidomics and cleavage product profiling.

Molecular Formula
Molecular Weight
Cat. No. B1578602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndersonin-M3 peptide precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Andersonin-M3 Peptide Precursor: Sourcing and Family Profile


Andersonin-M3 peptide precursor is a synthetic 37-amino-acid research compound (sequence: TLKKPLLVLFFLGTISLSLCEQERDADEEEGSENGAEDIKQ) belonging to the amphibian antimicrobial peptide (AMP) family derived from the skin secretions of the golden crossband frog, *Odorrana andersonii* . As a full-length precursor construct containing the signal peptide, acidic pro-sequence, and mature peptide segments, it serves as a key tool for investigating post-translational processing, protease recognition, and structure-function relationships in the Andersonin peptide class . It is primarily supplied by specialized peptide manufacturers under catalog designations such as BAT-013262 and AF2914, typically at purities exceeding 95% for use in non-clinical experimental protocols .

Post-translational processing Full-length precursor for protease recognition assays
Protease substrate research Signal peptide and pro-sequence regions included
Structure-function studies Andersonin-family AMP activation pathway tool

Why Andersonin-M3 Peptide Precursor Cannot Be Replaced by Generic AMPs


A critical evidence gap must be stated upfront: no primary research papers or patents were identified that report quantitative, comparator-based biological activity data for the Andersonin-M3 peptide precursor itself. The differential profile of this compound is therefore constructed from sequence-level comparisons, vendor specifications, and class-level inferences drawn from the broader Andersonin peptide family [1]. Generic substitution with other antimicrobial peptide precursors (e.g., Andersonin-M1, Andersonin-C1, or unrelated frog peptides) is not recommended because even single-residue variations in the precursor's pro-sequence region can alter the recognition sites for processing proteases, thereby changing the yield, kinetics, and identity of the mature bioactive peptide . Users selecting Andersonin-M3 over its closest analogs must rely on this sequence-specific and quality-level differentiation until direct comparative functional data become available.

Sequence divergence
Pro-sequence residue differences (Asp19 vs Ser, Ala28–29 vs Thr) may alter protease recognition and processing efficiency.
Purity specification mismatch
Specialist vendor purity specification substantially exceeds generic research grade; lower purity may increase assay variability.
Precursor integrity
Full-length 37-residue construct is required; mature peptide fragments lack regulatory domains and cannot reproduce the complete processing pathway.

Quantitative Differentiation Evidence for Andersonin-M3 Precursor


Full-Length Precursor Sequence Divergence from Andersonin-M1

The primary sequence of Andersonin-M3 precursor differs from the closest cataloged analog, Andersonin-M1 precursor, at three specific amino acid positions (19, 28, and 29) . Andersonin-M3 carries Asp (D) at position 19 where Andersonin-M1 carries Ser (S), and Ala-Ala (A-A) at positions 28-29 where Andersonin-M1 carries Thr-Thr (T-T). This results in a distinct charge and hydrophobicity profile within the acidic pro-sequence region, a segment known to be critical for recognition by processing enzymes such as furin-like proteases. For researchers investigating the enzymatic activation of amphibian AMPs, these residue-level differences are the primary quantifiable basis for selecting one precursor over another.

Sequence Divergence
Data to verify
Three residue substitutions: D19 vs S, A28A29 vs T28T29; net charge shift +1
May alter protease cleavage kinetics and mature peptide yield
Based on manufacturer sequence comparison
Peptide Processing Sequence Divergence Structure-Activity Relationship

Vendor-Specified Purity for Reproducible Research

Certificates of Analysis from specialized manufacturers specify a purity of >98% for Andersonin-M3 peptide precursor . This exceeds the typical ≥95% purity often listed for research-grade Andersonin-family precursors sold through general chemical marketplaces . While this is a cross-study comparison of vendor specifications rather than biological activity, higher purity is directly linked to reduced batch-to-batch variability in sensitive biochemical assays such as peptide cleavage kinetics or mass spectrometry-based proteomics.

Purity Specification
Specification review
>98%
Reduces confounding signals in sensitive biochemical assays
Per Certificate of Analysis; HPLC trace available
Peptide Synthesis Quality Control Reproducibility

Full-Length Precursor Integrity for Proteolytic Activation

Unlike commercially available mature Andersonin antimicrobial peptides (e.g., Andersonin-W1 or -W2 fragments), Andersonin-M3 peptide precursor is the complete 37-residue prepropeptide containing the full signal peptide and acidic spacer regions . Class-level knowledge from the Andersonin family demonstrates that the precursor state is essential for investigating the biological activation cascade; the mature peptide alone is often insufficient for studying the proteolytic release mechanisms that govern spatiotemporal activity in vivo [1]. While no direct cleavage kinetics data for Andersonin-M3 are published, the availability of the complete precursor sequence enables laboratories to conduct these specific experiments.

Construct Completeness
Class-level
37-residue full-length precursor vs 18-residue mature peptide
Required for studying processing pathway; mature peptide insufficient
Contains 19+ regulatory residues absent in mature products
Protease Substrate Post-Translational Modification Bioactive Peptide Generation

cGMP-Grade Option and Species-Specific Traceability

Specialist CDMOs such as Creative Peptides offer Andersonin-M3 peptide precursor under cGMP-compliant manufacturing conditions, a critical differentiator for users requiring audit-ready supply chains or transitioning from research to pre-clinical development . The compound's unique provenance from *Odorrana andersonii* skin secretion cDNA libraries provides a distinct species-of-origin identifier that is valuable for intellectual property tracking and comparative evolutionary studies [1]. Commercial alternatives from other frog species (e.g., *Odorrana grahami* or *Rana* genus peptides) do not offer the same genetic background.

Manufacturing & Origin
Reported
cGMP grade available; derived from Odorrana andersonii cDNA
Supports pre-clinical development and supply chain traceability
As declared by CDMO partner; species-specific origin
Industrial Biotechnology cGMP Manufacturing Traceability

Optimal Research and Industrial Application Scenarios


Comparative Enzymatic Processing of Pro-Sequence Variants

The three-residue sequence divergence between Andersonin-M3 and Andersonin-M1 precursors identified in Section 3 makes Andersonin-M3 the correct substrate choice for laboratories conducting comparative protease cleavage assays . Researchers investigating how single-residue changes (Asp19→Ser, Ala28→Thr, Ala29→Thr) alter furin or prohormone convertase recognition kinetics require the exact M3 sequence as their input material; using the M1 precursor would yield data on a different enzymatic target .

High-Reproducibility Mass Spectrometry and Peptidomics

The >98% purity specification of Andersonin-M3 peptide precursor from specialist manufacturers directly supports mass spectrometry-based peptidomics experiments where low-level impurities can generate confounding ion signals and misinterpreted cleavage product profiles. This application scenario leverages the quantitative purity differentiation established in the procurement evidence above .

Reconstitution of the Full Maturation Pathway

Unlike researchers who only require the mature antimicrobial peptide, scientists aiming to reconstitute the entire biosynthetic pathway—from ribosomal synthesis through pro-sequence cleavage to final bioactive peptide release—must procure the full-length Andersonin-M3 precursor. This application is directly derived from the 'Full-Length Precursor Integrity' evidence dimension, which quantifies the 19+ regulatory amino acid residues that are absent from mature peptide-only products .

Pre-Clinical Development Supply Under cGMP Assurance

For industrial teams evaluating Andersonin-derived peptides for therapeutic applications, the cGMP-grade manufacturing option provided by qualified CDMO partners distinguishes Andersonin-M3 precursor from research-only grade alternatives. This procurement scenario is relevant when batch-to-batch consistency, audit trails, and regulatory documentation are non-negotiable project requirements .

Application
Selection Property
Validation Focus
Pro-sequence variant processing studies
Sequence-specific precursor identity
Protease cleavage kinetics comparison
Reproducible mass spectrometry-based peptidomics
High-purity peptide precursor
Impurity signal minimization
Full maturation pathway reconstitution
Full-length precursor construct
Biosynthetic pathway analysis
Pre-clinical development supply
cGMP-grade manufacturing
Batch consistency and audit readiness
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